molecular formula C10H6BrClN2O B2790286 (E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 1436373-70-4

(E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2790286
CAS No.: 1436373-70-4
M. Wt: 285.53
InChI Key: YVPHTXGBBVYXPZ-UHFFFAOYSA-N
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Description

(E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide is an organic compound that features a bromo and chloro-substituted phenyl ring, a cyano group, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzaldehyde and malononitrile.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form (E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enoic acid.

    Amidation: The resulting product is then subjected to amidation using ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Hydrolysis: Carboxylic acids or amides.

    Reduction: Amines.

Scientific Research Applications

(E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of bioactive molecules.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and enamide groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    (E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamine: Similar structure but with an amine group instead of an amide.

Uniqueness

(E)-3-(2-Bromo-5-chlorophenyl)-2-cyanoprop-2-enamide is unique due to the presence of both bromo and chloro substituents on the phenyl ring, as well as the cyano and enamide functionalities. These features confer specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(E)-3-(2-bromo-5-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-9-2-1-8(12)4-6(9)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPHTXGBBVYXPZ-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=C(C#N)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C(\C#N)/C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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